![molecular formula C8H12N2O B1291514 [2-(二甲氨基)-4-吡啶基]甲醇 CAS No. 193002-33-4](/img/structure/B1291514.png)
[2-(二甲氨基)-4-吡啶基]甲醇
描述
[2-(Dimethylamino)-4-pyridinyl]methanol: is an organic compound that features a pyridine ring substituted with a dimethylamino group and a hydroxymethyl group
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a nucleophilic catalyst in various organic reactions .
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Studied for its effects on cellular processes and signaling pathways .
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Evaluated for its pharmacological properties and potential as a drug candidate .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and advanced materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)-4-pyridinyl]methanol typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with dimethylamine, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of [2-(Dimethylamino)-4-pyridinyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions:
Oxidation: [2-(Dimethylamino)-4-pyridinyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated pyridines, aminated pyridines.
作用机制
The mechanism by which [2-(Dimethylamino)-4-pyridinyl]methanol exerts its effects involves its interaction with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in a wide range of chemical reactions. The hydroxymethyl group can form hydrogen bonds, influencing its solubility and reactivity. These interactions can affect biochemical pathways and cellular processes, making it a versatile compound in scientific research .
相似化合物的比较
4-(Dimethylamino)pyridine: Shares the dimethylamino group but lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Dimethylamino)ethanol: Similar in structure but with an ethyl chain instead of a pyridine ring, affecting its reactivity and applications.
Uniqueness:
- The combination of the dimethylamino group and the hydroxymethyl group on the pyridine ring gives [2-(Dimethylamino)-4-pyridinyl]methanol unique chemical properties.
- Its ability to participate in a wide range of reactions and its potential applications in various fields make it a valuable compound for research and industrial use .
属性
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLPACCDWHFJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193002-33-4 | |
| Record name | [2-(dimethylamino)pyridin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)
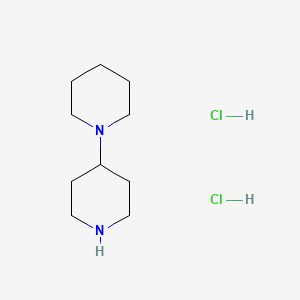
![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)
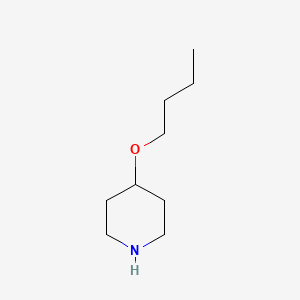
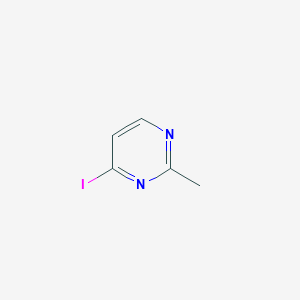
![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)
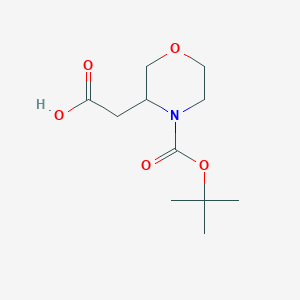
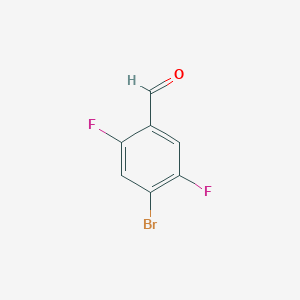
![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)
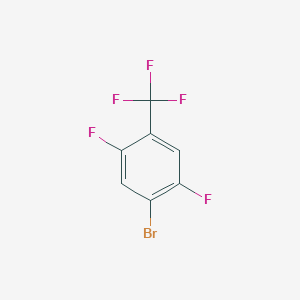

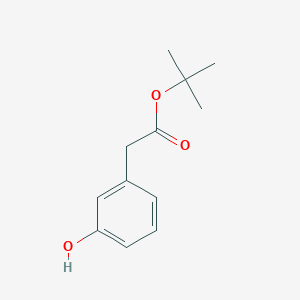

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)
